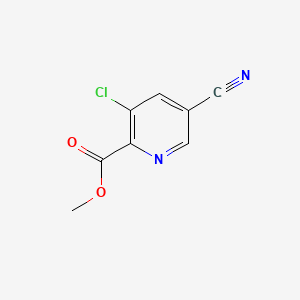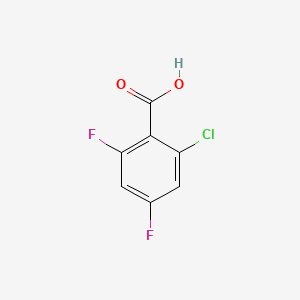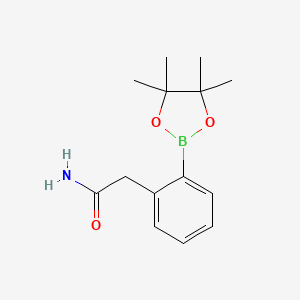
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Descripción general
Descripción
The compound “2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide” is a type of phenylboronic ester . Phenylboronic esters are intermediates widely used in biology, organic synthesis, catalysis, and crystal engineering .
Synthesis Analysis
The synthesis of similar compounds involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by methods such as X-ray single crystal diffraction . The molecular electrostatic potentials of these compounds have also been studied .Chemical Reactions Analysis
Phenylboronic esters can undergo various reactions. For example, they can participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a refractive index of around 1.396 (lit.) and a density of approximately 0.882 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application: This compound can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
- Method: The exact method of application or experimental procedures would depend on the specific reaction or synthesis being carried out. Typically, this involves adding the reagent to a solution of the compound to be borylated, under controlled conditions of temperature and pressure .
- Results: The outcomes of these reactions would be the formation of borylated arenes, fluorenylborolane, or specific intermediates for generating conjugated copolymers .
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Application: This compound may be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
- Method: The exact method of application or experimental procedures would depend on the specific reaction or synthesis being carried out. Typically, this involves adding the reagent to a solution of the compound to be borylated or hydroborated, under controlled conditions of temperature and pressure .
- Results: The outcomes of these reactions would be the formation of pinacol benzyl boronate or hydroborated alkyl or aryl alkynes and alkenes .
- 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Application: This compound is used in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
- Method: The exact method of application or experimental procedures would depend on the specific reaction or synthesis being carried out. Typically, this involves adding the reagent to a solution of the compound to be polymerized, under controlled conditions of temperature and pressure .
- Results: The outcomes of these reactions would be the formation of novel copolymers with specific optical and electrochemical properties .
-
Isopropenylboronic acid pinacol ester
- Application: This compound is used as a reagent in various organic synthesis reactions .
- Method: The exact method of application or experimental procedures would depend on the specific reaction or synthesis being carried out. Typically, this involves adding the reagent to a solution of the compound to be reacted, under controlled conditions of temperature and pressure .
- Results: The outcomes of these reactions would be the formation of various organic compounds .
-
Cyclopropylboronic acid pinacol ester
- Application: This compound is used as a reagent in various organic synthesis reactions .
- Method: The exact method of application or experimental procedures would depend on the specific reaction or synthesis being carried out. Typically, this involves adding the reagent to a solution of the compound to be reacted, under controlled conditions of temperature and pressure .
- Results: The outcomes of these reactions would be the formation of various organic compounds .
-
Allylboronic acid pinacol ester
- Application: This compound is used as a reagent in various organic synthesis reactions .
- Method: The exact method of application or experimental procedures would depend on the specific reaction or synthesis being carried out. Typically, this involves adding the reagent to a solution of the compound to be reacted, under controlled conditions of temperature and pressure .
- Results: The outcomes of these reactions would be the formation of various organic compounds .
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-8-6-5-7-10(11)9-12(16)17/h5-8H,9H2,1-4H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFGCHYGAVWSDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675408 | |
| Record name | 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide | |
CAS RN |
1218789-98-0 | |
| Record name | 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminocarbonylmethyl)phenylboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



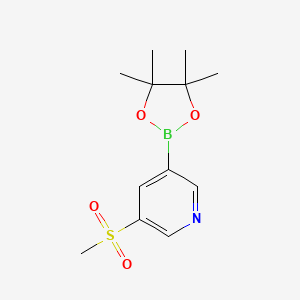
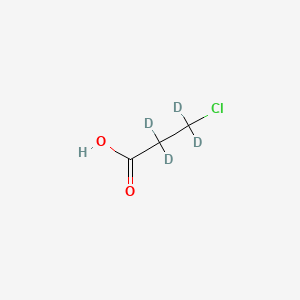
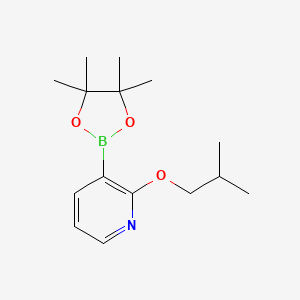
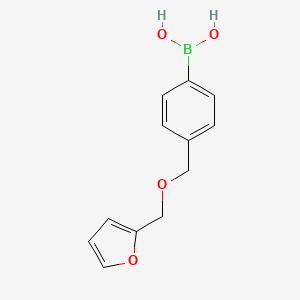
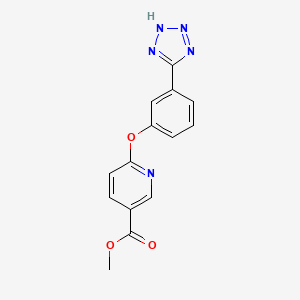
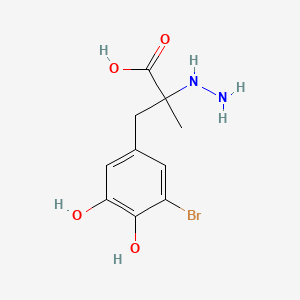
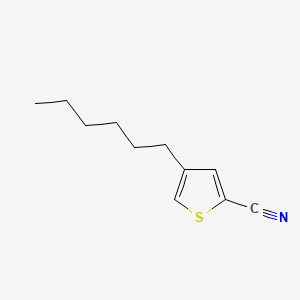
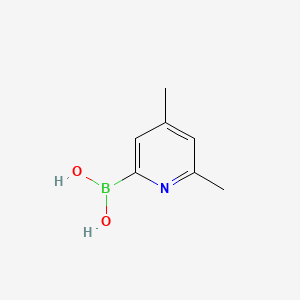
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B572927.png)
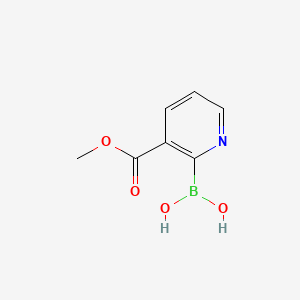
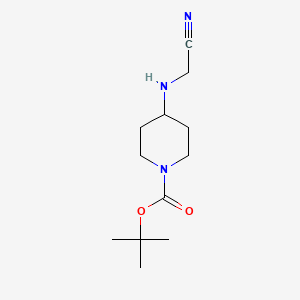
![cis-Tert-butyl 6-acetyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B572932.png)
